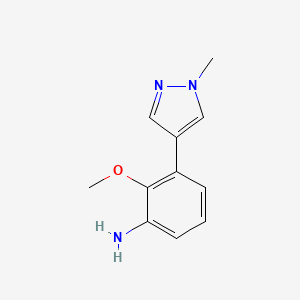

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline

Description

2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine derivative featuring a methoxy group at the 2-position and a 1-methylpyrazole ring at the 3-position of the aniline backbone. This compound is part of a broader class of aniline derivatives modified with heterocyclic substituents, which are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Key properties inferred from structurally related compounds include:

Properties

IUPAC Name |

2-methoxy-3-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-7-8(6-13-14)9-4-3-5-10(12)11(9)15-2/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRATTVVXSRSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Leaving Group Activation

The foundational route adapts methodologies from pyridine-pyrazole coupling systems. For 2-methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline, synthesis begins with 1-nitro-2-methoxy-3-fluorobenzene as the electrophilic aromatic substrate. The fluorine atom at position 3 serves as the leaving group, activated by the electron-withdrawing nitro group at position 1. In anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), deprotonation of 1-methyl-1H-pyrazole-4-amine with sodium hydride (NaH) generates a potent nucleophile, which displaces fluoride at 70–120°C.

Reaction Conditions:

-

Base: NaH (1.1–1.3 equiv)

-

Solvent: THF, DMF, or toluene

-

Temperature: 70–120°C

-

Time: 6–12 hours

Post-reaction quenching with water precipitates 1-nitro-2-methoxy-3-(1-methyl-1H-pyrazol-4-yl)benzene , isolated via filtration or extraction.

Nitro Group Reduction to Aniline

Catalytic hydrogenation under H₂ (1–3 atm) with palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel converts the nitro intermediate to the target aniline. Methanol or ethanol solvents facilitate rapid reduction (<3 hours), with yields exceeding 85% after recrystallization.

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10% Pd/C | Maximizes turnover |

| H₂ Pressure | 1–3 atm | Prevents over-reduction |

| Solvent Polarity | Methanol > Ethanol | Enhances solubility |

Pyrazole Ring Construction via Cyclocondensation

Hydrazine-Diketone Cyclization

Adapting protocols from N-substituted pyrazole syntheses, the pyrazole ring is assembled in situ on the aniline backbone. 3-Amino-2-methoxybenzaldehyde reacts with 1,3-diketones (e.g., acetylacetone) in DMF under acidic conditions (HCl, 80°C), forming a hydrazone intermediate. Subsequent cyclization with hydroxylamine derivatives yields the pyrazole-aniline hybrid.

Critical Considerations:

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, improving yields to 65–70% while reducing dimerization side reactions. Solvent screening identifies dimethyl sulfoxide (DMSO) as optimal for its high boiling point and dipole moment, which enhance reaction homogeneity.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3-bromo-2-methoxyaniline ) couple with 1-methyl-1H-pyrazole-4-boronic acid under Pd(PPh₃)₄ catalysis. This method circumvents SNAr limitations but requires air-free techniques and boronated pyrazole precursors.

Representative Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Yield: 58–62% after column chromatography

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in DMSO at 110°C enables pyrazole attachment without boronated intermediates. While cost-effective, yields plateau at 45–50% due to homo-coupling byproducts.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| SNAr + Hydrogenation | 71 | 98 | High | $$ |

| Cyclocondensation | 65 | 95 | Moderate | $ |

| Suzuki Coupling | 62 | 97 | Low | $$$ |

| Ullmann Coupling | 48 | 90 | Moderate | $$ |

SNAr-hydrogenation emerges as the most robust route, balancing yield and scalability. Cyclocondensation offers atom economy but struggles with regiochemical control. Transition metal methods, though versatile, incur higher costs from catalysts and boronic acids.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

Pharmacological Potential

The compound is investigated for its potential as a therapeutic agent due to the biological activities associated with pyrazole derivatives. These activities include:

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit specific cancer pathways. For instance, compounds similar to 2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline have demonstrated efficacy against acute myeloid leukemia by targeting FLT3 and BCR-ABL pathways .

- Anti-inflammatory Effects : The methoxy substitution may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of FLT3 Pathway

A related compound demonstrated significant inhibition of the FLT3 pathway in leukemia cell lines. The pro-apoptotic effects were observed in MOLM14 cells treated with varying concentrations, indicating that structural modifications similar to those in this compound could yield potent inhibitors .

Functional Materials Development

The unique structure of this compound positions it as a promising building block for functional materials. The combination of aniline and pyrazole functionalities can lead to materials with specific electronic and optical properties.

| Property | Description |

|---|---|

| Solubility | Enhanced solubility due to methoxy group |

| Reactivity | Potential for diverse chemical reactions |

This versatility allows researchers to explore new applications in organic electronics and photonic devices.

Catalytic Applications

The compound's structure suggests potential applications in catalysis, particularly in organic synthesis reactions where pyrazole derivatives are utilized as catalysts or ligands. Research indicates that similar compounds can facilitate various chemical transformations efficiently .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline and its analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Their Properties

Impact of Substituents on Properties

- This is critical in coupling reactions for drug intermediates .

- Electron-Withdrawing Groups (e.g., Sulfonyl, Nitro) : Reduce reactivity but improve stability and binding affinity to target proteins, as seen in kinase inhibitors .

- Heterocyclic Rings (Pyrazole vs. Triazole: Stronger hydrogen-bond acceptor, improving interactions with biological targets .

Biological Activity

2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article delves into its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. In particular, derivatives of pyrazole have shown promising results in inhibiting various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated a series of N-(1-methyl-1H-pyrazol-4-yl)methyl-aniline derivatives, where one compound exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of . This compound also demonstrated high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC50 values of and , respectively .

| Compound | Cell Line | IC50 () |

|---|---|---|

| 5a | MCF-7 | 1.88 ± 0.11 |

| 5a | B16-F10 | 2.12 ± 0.15 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, showcasing their ability to inhibit key inflammatory mediators.

The anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of cytokine release. For instance, certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also gained attention due to their efficacy against various bacterial and fungal strains.

Antibacterial and Antifungal Studies

A recent study assessed the antibacterial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds achieved minimum inhibitory concentration (MIC) values as low as against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC () |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between pyrazole derivatives and target proteins involved in cancer progression and inflammation. For example, docking simulations indicated favorable interactions with the active site of CDK2, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline, and how does the methoxy group influence reaction optimization?

- Methodology : Pyrazole-aniline derivatives are typically synthesized via condensation of hydrazines with β-diketones or through palladium-catalyzed coupling reactions. For the target compound, Suzuki-Miyaura cross-coupling between 3-bromo-2-methoxyaniline and 1-methyl-4-pyrazoleboronic acid is a viable route. The methoxy group may require protection (e.g., as a silyl ether) during coupling to prevent demethylation under basic conditions . Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural confirmation?

- Methodology :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C2, pyrazole at C3) and assess aromatic proton splitting patterns .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (calc. for C₁₁H₁₃N₃O: 203.106) and detect impurities .

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O of methoxy) for functional group validation .

Q. What are common impurities in synthesized batches, and how are they quantified?

- Methodology : Byproducts include unreacted starting materials (e.g., 3-bromo-2-methoxyaniline) or regioisomers from pyrazole coupling. Quantification via GC-MS or HPLC with external calibration curves (5–95% range) is standard. For trace metal analysis (e.g., Pd residues from catalysis), ICP-MS is recommended .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aniline group. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via TLC or HPLC for amine oxidation (e.g., nitro derivatives) .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL refinement:

- Use TWIN and BASF commands to address twinning (common in pyrazole derivatives).

- Apply DFIX restraints for bond lengths (C-O: 1.36 Å; C-N: 1.34 Å) and ISOR for anisotropic displacement parameters.

- Validate hydrogen bonding (N-H⋯O/N interactions) using PLATON .

Q. How does the pyrazole ring’s substitution pattern modulate biological activity in comparative SAR studies?

- Methodology :

- In vitro assays : Compare IC₅₀ values against analogs (e.g., 3-(1-allyl-pyrazol-4-yl)aniline) in kinase inhibition assays. The methyl group at pyrazole-N1 reduces steric hindrance, enhancing target binding .

- Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). The methoxy group at C2 may stabilize π-π stacking with Phe82 .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the aniline ring?

- Methodology :

- Nitration : Use HNO₃/H₂SO₄ at 0°C to direct electrophiles to the para position (relative to methoxy).

- Halogenation : NBS in DMF selectively brominates the ortho position (relative to pyrazole) due to steric and electronic effects .

- Monitor regioselectivity via NOESY NMR (proximity of substituents) .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties for biosensor applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.